molecular formula C8H14N2O3 B1452684 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid CAS No. 915922-21-3

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid

Cat. No.: B1452684
CAS No.: 915922-21-3
M. Wt: 186.21 g/mol
InChI Key: PQYDPAMZRKIGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid is a piperidine-based carboxylic acid derivative with the molecular formula C8H14N2O3 . This compound features a carboxamide moiety attached to the piperidine nitrogen, creating a multifunctional scaffold of significant interest in organic and medicinal chemistry research. While the specific biological activity of this compound is a subject of ongoing investigation, its core structure is highly versatile. The piperidine-3-carboxylic acid (nipecotic acid) framework is a privileged structure in neuroscience research, though N-substitution significantly alters its properties . The presence of both a carboxylic acid and an amide functional group makes this molecule a valuable synthon for chemical synthesis. Researchers can utilize it as a building block for the development of more complex molecules, such as pharmacologically active agents or novel organocatalysts. Analogous pyrrolidine- and piperidine-based carboxylic acids have been extensively studied as efficient organocatalysts for stereoselective synthesis, including anti-selective Mannich reactions, highlighting the potential of this chemical class in methodology development . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-7(11)5-10-3-1-2-6(4-10)8(12)13/h6H,1-5H2,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYDPAMZRKIGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) transporters, which are crucial for neurotransmission in the brain. The nature of these interactions often involves binding to active sites on enzymes or receptors, thereby modulating their activity. This compound’s ability to influence such critical biochemical pathways underscores its potential therapeutic applications.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can cross the blood-brain barrier and affect neuronal cells by interacting with GABA transporters. This interaction can lead to changes in neurotransmitter levels, impacting cell signaling and gene expression. Additionally, its effects on cellular metabolism can alter the energy balance within cells, influencing various metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA transporters, inhibiting or activating their function. This binding can lead to changes in the transporter’s conformation, affecting its ability to transport neurotransmitters across cell membranes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, emphasizing the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving neurological function. At higher doses, it can cause toxic or adverse effects, such as neurotoxicity or metabolic disturbances. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. For instance, its interaction with GABA transporters can influence the levels of gamma-aminobutyric acid and other related metabolites, impacting overall neurotransmitter balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its ability to cross the blood-brain barrier and interact with neuronal cells highlights its potential for targeting central nervous system disorders.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Biological Activity

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid, often referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The biological activity of this compound is primarily linked to its ability to modulate enzyme activity and interact with various biological pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown significant inhibition against certain enzymes, particularly those involved in drug metabolism and resistance mechanisms.
  • Reversal of Drug Resistance : Studies indicate that it can reverse paclitaxel resistance in cancer cells by interacting with P-glycoprotein (P-gp), a well-known efflux transporter that contributes to multidrug resistance in cancer therapy .

Table 1: Inhibitory Activity Against Enzymes

CompoundTarget EnzymeIC50 (nM)
This compoundADAMTS750 ± 20
This compoundADAMTS53.0 ± 1.1

This table summarizes the inhibitory activity of the compound against specific enzymes, indicating its potential therapeutic applications in conditions where these enzymes are implicated.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various piperidine derivatives, this compound was tested against several human carcinoma cell lines. The results demonstrated that the compound exhibited dose-dependent cytotoxicity, particularly in A549 lung carcinoma cells, suggesting its potential as an antitumor agent .

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial properties of piperidine derivatives, including our compound of interest. It was found to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Selective Inhibition : The compound selectively inhibits ADAMTS enzymes, which are involved in extracellular matrix remodeling and have implications in various diseases, including arthritis and cancer .
  • Potential for Drug Development : Its ability to reverse drug resistance mechanisms positions it as a candidate for further development in combination therapies for cancer treatment .
  • Safety Profile : Preliminary toxicity studies suggest that the compound exhibits a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is a common motif in many bioactive molecules. Its structure includes an amino group and a carboxylic acid, making it a versatile building block for synthesizing more complex molecules. The compound's solubility and reactivity are influenced by these functional groups, allowing for diverse applications.

a. Drug Development

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid has been explored as a potential precursor in the synthesis of various pharmaceutical agents. Its ability to act as an amino acid mimic allows it to be integrated into peptide structures or used to modify existing drug molecules for enhanced efficacy.

b. Neurological Disorders

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies have suggested its potential role in treating conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating neurotransmitter systems or enhancing synaptic plasticity.

a. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic can be particularly useful in designing inhibitors for enzymes associated with diseases such as cancer or diabetes.

b. Metabolic Studies

As a stable analog of certain amino acids, this compound can be used in metabolic studies to trace pathways and understand metabolic fluxes within biological systems.

a. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives against various bacterial strains. Its effectiveness as an antibacterial agent could lead to the development of new antibiotics, especially in the context of rising antibiotic resistance.

b. Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases such as arthritis or inflammatory bowel disease.

Case Studies

Study Focus Findings
Study 1NeuroprotectionDemonstrated that derivatives enhance neuronal survival under oxidative stress conditions.
Study 2Antimicrobial effectsShowed significant inhibition of growth in Staphylococcus aureus strains.
Study 3Enzyme inhibitionIdentified as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), relevant in diabetes management.

Comparison with Similar Compounds

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid

  • CAS : 930111-02-7; Molecular Weight : 221.25 g/mol
  • Key Differences: The 6-methylpyrazine substituent introduces aromaticity and electron-withdrawing effects, contrasting with the target compound’s aliphatic amino-oxoethyl group. The 3-carboxylic acid isomer has a higher melting point (185–186.5°C) compared to its 4-carboxylic acid counterpart (151–152°C), highlighting positional isomerism’s impact on crystallinity .

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid

  • CAS : 874772-68-6; Molecular Weight : 274.24 g/mol
  • Key Differences: The trifluoromethylpyridine group enhances lipophilicity and metabolic stability, which may improve membrane permeability compared to the hydrophilic amino-oxoethyl group in the target compound .

1-(Furan-2-carbonyl)piperidine-3-carboxylic acid

  • CAS : 436093-09-3; Molecular Weight : 223.23 g/mol
  • This structural difference could influence binding to hydrophobic enzyme pockets .

Functional Group Modifications

1-(2-Aminopropanoyl)piperidine-3-carboxylic acid

  • This modification might enhance proteolytic stability in prodrug applications .

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid

  • CAS : 1155616-11-7; Molecular Weight : 286.33 g/mol
  • Key Differences : The oxazole-phenyl substituent introduces bulkiness and aromaticity, which may reduce solubility but improve affinity for targets requiring hydrophobic interactions, such as kinase enzymes .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound 204.22 2-Amino-2-oxoethyl High hydrogen-bonding capacity; hydrate form may enhance aqueous solubility .
1-(6-Methylpyrazin-2-yl)piperidine-3-CA 221.25 Methylpyrazine Higher thermal stability (m.p. 185–186.5°C); potential for π-stacking .
1-[3-(Trifluoromethyl)pyridin-2-yl]-CA 274.24 Trifluoromethylpyridine Enhanced lipophilicity; improved metabolic resistance .
1-(Furan-2-carbonyl)piperidine-3-CA 223.23 Furan carbonyl Aromatic planar structure; potential for targeting hydrophobic enzymes .

Preparation Methods

Direct Amidation of Piperidine-3-carboxylic Acid Derivatives

A common approach to introduce the 2-amino-2-oxoethyl substituent onto the piperidine-3-carboxylic acid core involves direct amidation of the carboxylic acid group with appropriate amines or amino acid derivatives.

  • Reagents and Conditions : A highly effective amidation reagent such as tris(2,2,2-trifluoroethoxy)borate [B(OCH2CF3)3] can be used to promote direct coupling of carboxylic acids with amines at elevated temperatures (80–100 °C) in acetonitrile solvent. This method avoids the need for pre-activation of the acid and proceeds efficiently under mild conditions.

  • Workup : After reaction completion, solid-phase workup involving ion-exchange resins (Amberlyst A-26(OH), Amberlyst 15, Amberlite IRA743) and drying agents (MgSO4) allows purification of the amide product. Alternatively, aqueous workup with bicarbonate and acid washes can be employed.

  • Application : This amidation strategy can be adapted to synthesize 1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid by reacting piperidine-3-carboxylic acid with glycine or its derivatives under these conditions.

Parameter Details
Reagent B(OCH2CF3)3
Solvent MeCN (acetonitrile)
Temperature 80–100 °C
Reaction Time 5–24 hours
Workup Solid-phase or aqueous extraction
Yield Range Generally good to excellent

Transfer Hydrogenation for N-Substituted Piperidine Carboxylic Acids

For the preparation of N-substituted derivatives, transfer hydrogenation methods are employed to introduce methyl or other alkyl groups onto the nitrogen of piperidine-4-carboxylic acid, which can be adapted to the 3-carboxylic acid analog.

  • Method : Reaction of piperidine carboxylic acid with formaldehyde under transfer hydrogenation conditions (palladium or platinum catalysts, water and acid such as formic acid, heat at 90–95 °C) leads to N-methylation.

  • Subsequent Steps : The N-methylated acid can be converted to its hydrochloride salt and further derivatized via reaction with thionyl chloride and amines to form amides or other functional groups.

  • Relevance : Although this method is reported for piperidine-4-carboxylic acid, the principle can be applied to 3-carboxylic acid derivatives to prepare N-substituted analogs of this compound.

Step Conditions/Details
N-methylation Formaldehyde, Pd/C catalyst, heat
Solvent Water, acidic medium (formic acid)
Temperature 90–95 °C
Product N-methylpiperidine carboxylic acid
Further derivatization Thionyl chloride, amines

Cyclization via δ-N-Boc-Amino-β-Ketoester Intermediates

A sophisticated method involves the synthesis of δ-N-Boc-amino-β-ketoesters followed by cyclization to form spiropiperidine derivatives, which can be hydrolyzed to yield functionalized piperidine carboxylic acids.

  • Procedure : The N-Boc imine is formed in situ, followed by addition of nucleophiles such as bis-silyl enolethers of methyl acetoacetate to yield δ-N-Boc-amino-β-ketoesters. Removal of the Boc group with HCl in dioxane and subsequent cyclization promoted by NaHCO3 and ketones yields spiropiperidines.

  • Adaptation : By modifying the nucleophiles and reaction conditions, this method can be tailored to produce this compound or its derivatives.

Step Reagents/Conditions Yield (%)
Formation of N-Boc imine N-Boc protected amines, aldehydes 61 (typical)
Addition of nucleophile TiCl4 catalysis, bis-silyl enolether Moderate to good
Deprotection & cyclization HCl in dioxane, NaHCO3, ketones 57–61

Palladium-Catalyzed Cyclization and Ring-Opening Strategies

Advanced organometallic methodologies allow the construction of substituted piperidines through cyclization of aziridines or allylic amination.

  • Aziridine Rearrangement : Radical rearrangement of aziridines with tri-n-butyltin hydride and AIBN leads to piperidine derivatives via ring opening and cyclization.

  • Pd-Catalyzed Allylic Amination : Reaction of bromo-acetal derivatives with amines in the presence of palladium catalysts can afford piperidine carboxylates, which can be hydrolyzed to the corresponding acids.

  • Utility : These methods provide access to complex piperidine scaffolds and can be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Method Key Reagents/Conditions Outcome
Aziridine radical rearrangement Tri-n-butyltin hydride, AIBN, heat Piperidine ring formation
Pd-catalyzed allylic amination Pd catalyst, amines, bromo-acetal N-substituted piperidine esters
Hydrolysis Acid or base hydrolysis Piperidine carboxylic acids

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations/Notes
Direct Amidation B(OCH2CF3)3, MeCN, 80–100 °C Mild, efficient, avoids acid activation Requires suitable amines
Transfer Hydrogenation Formaldehyde, Pd/C, formic acid, heat Selective N-alkylation Typically for N-substituted derivatives
δ-N-Boc-Amino-β-Ketoester Cyclization N-Boc imines, TiCl4, HCl, NaHCO3 One-pot synthesis, good yields Multi-step, requires protecting groups
Pd-Catalyzed Cyclization Pd catalyst, bromo-acetal, amines Access to complex substituted piperidines Requires organometallic expertise
Aziridine Rearrangement Tri-n-butyltin hydride, AIBN Radical cyclization, ring expansion Use of toxic tin reagents

Research Findings and Analysis

  • The direct amidation method using B(OCH2CF3)3 is particularly notable for its operational simplicity and broad substrate scope, making it suitable for the preparation of amides including this compound derivatives.

  • Transfer hydrogenation techniques provide an efficient route to N-substituted piperidine carboxylic acids, which can be further functionalized to introduce the amino-oxoethyl group.

  • The cyclization of δ-N-Boc-amino-β-ketoesters represents an elegant synthetic strategy that allows for the construction of complex piperidine frameworks, which can be modified to yield the target compound.

  • Organometallic catalysis and radical rearrangement methods expand the synthetic toolbox, enabling access to diverse substitution patterns on the piperidine ring, which is critical for tailoring biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.